Dadahol A: A Technical Guide for Researchers
Dadahol A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dadahol A, a neolignan natural product. It covers its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and for assays to evaluate its anti-inflammatory effects are provided, along with a proposed mechanism of action.
Chemical Structure and Properties
Dadahol A is a neolignan found in the branches of Morus alba L. (white mulberry). Its complex structure features multiple aromatic rings and ester functionalities.
Table 1: Chemical and Physical Properties of Dadahol A
| Property | Value | Source |
| Molecular Formula | C39H38O12 | PubChem |
| Molecular Weight | 698.7 g/mol | PubChem |
| IUPAC Name | [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| InChI Key | IKHAPHPJWABCCU-WGSZPKJISA-N | PubChem |
| Canonical SMILES | COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O | PubChem |
| CAS Number | 405281-76-7 | ChemFaces |
| Purity | ≥98% | ChemFaces |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Biological Activity
Dadahol A has been evaluated for its anti-inflammatory properties. Studies have investigated its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation. Additionally, its anti-inflammatory activity has been assessed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Experimental Protocols
Isolation of Dadahol A from Morus alba
This protocol describes a general procedure for the extraction and isolation of neolignans like Dadahol A from Morus alba.
Experimental Workflow for Dadahol A Isolation
Caption: Workflow for the isolation of Dadahol A.
Methodology:
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Plant Material Preparation: Collect fresh twigs of Morus alba L., air-dry them in the shade, and grind them into a coarse powder.
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Extraction: Subject the powdered plant material to Soxhlet extraction with ethyl acetate for 8-12 hours.
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Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
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Column Chromatography:
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Prepare a silica gel (60-120 mesh) column packed in hexane.
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Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
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Load the adsorbed sample onto the top of the column.
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Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
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Collect fractions and monitor them by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
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Purification:
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Combine the fractions showing the presence of Dadahol A (based on TLC comparison with a standard, if available, or by spectroscopic analysis of the fractions).
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Subject the combined fractions to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure Dadahol A.
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Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, and compare the data with published values.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of Dadahol A against COX-1 and COX-2 enzymes.
Methodology:
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Enzyme and Substrate Preparation:
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Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
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Prepare a solution of arachidonic acid (the substrate) in ethanol.
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Assay Procedure:
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In a 96-well plate, add the assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).
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Add various concentrations of Dadahol A (dissolved in DMSO) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).
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Pre-incubate the plate at 37°C for 10 minutes.
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Initiate the reaction by adding arachidonic acid to all wells.
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Detection:
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Measure the peroxidase activity of COX, which is proportional to the amount of prostaglandin produced. This can be done using a colorimetric or fluorometric method, often included in commercial COX inhibitor screening kits.
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Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of Dadahol A.
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Determine the IC50 value (the concentration of Dadahol A that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
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Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol details the evaluation of the anti-inflammatory effects of Dadahol A in LPS-stimulated RAW264.7 murine macrophage cells.
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of Dadahol A.
Methodology:
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Cell Culture:
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Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
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Cell Viability Assay (MTT Assay):
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Seed cells in a 96-well plate and treat with various concentrations of Dadahol A for 24 hours to determine non-toxic concentrations.
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Add MTT solution and incubate for 4 hours.
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Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
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Nitric Oxide (NO) Production Assay (Griess Test):
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Seed cells in a 96-well plate.
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Pre-treat the cells with non-toxic concentrations of Dadahol A for 1 hour.
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Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
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Collect the cell culture supernatant and mix with Griess reagent.
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Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
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**Pro-inflammatory Cytokine Measurement
